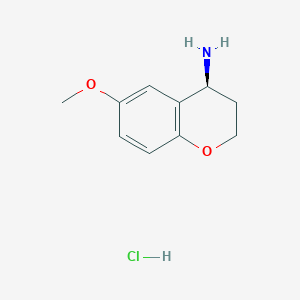
(S)-6-Methoxychroman-4-amine hydrochloride
Descripción general
Descripción
“(S)-6-Methoxychroman-4-amine hydrochloride” is a hydrochloride salt of an amine. In chemistry, a hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base, such as an amine . Hydrochlorides are commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .
Chemical Reactions Analysis
The chemical reactions involving a specific compound would depend on its molecular structure and the conditions under which the reactions are carried out. Amines, for example, can undergo a variety of reactions, including alkylation, acylation, and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted using computational methods .Aplicaciones Científicas De Investigación
Anticancer Research
Compounds structurally related to (S)-6-Methoxychroman-4-amine hydrochloride have been synthesized and evaluated for their anticancer properties. For instance, studies have reported the synthesis of related amine compounds with significant activity against various cancer cell lines. These compounds have shown to inhibit tubulin polymerization, a critical process in cell division, by binding at the colchicine site, highlighting their potential as antineoplastic agents (Pettit et al., 2003).
Asymmetric Synthesis
The asymmetric synthesis of pharmacologically significant molecules using chiral auxiliaries related to (S)-6-Methoxychroman-4-amine hydrochloride has been explored. This includes the development of methodologies for synthesizing enantiomerically pure compounds, such as clopidogrel hydrogen sulfate, showcasing the importance of such chiral intermediates in the production of therapeutically relevant agents (Sashikanth et al., 2013).
Polymer Science
In polymer science, primary amine functional monomers, which can be structurally related to (S)-6-Methoxychroman-4-amine hydrochloride, have been polymerized under visible light irradiation. This demonstrates the utility of such compounds in the rapid and controlled synthesis of functional polymers, potentially opening new pathways in materials science and engineering (Liu et al., 2013).
Environmental Science
Related aromatic amines have been studied for their degradation under electrochemical conditions, suggesting potential environmental applications for the remediation of amine-containing pollutants. This research underlines the relevance of understanding the electrochemical behavior of such compounds for environmental cleanup efforts (Pacheco et al., 2011).
Safety and Hazards
Direcciones Futuras
The future directions for research on a specific compound would depend on its potential applications. For example, if “(S)-6-Methoxychroman-4-amine hydrochloride” has potential therapeutic applications, future research could focus on optimizing its synthesis, improving its delivery, and testing its efficacy in preclinical and clinical studies .
Propiedades
IUPAC Name |
(4S)-6-methoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10;/h2-3,6,9H,4-5,11H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSQHESJUHEMLZ-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)OCC[C@@H]2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1457738.png)

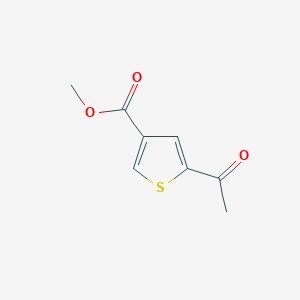
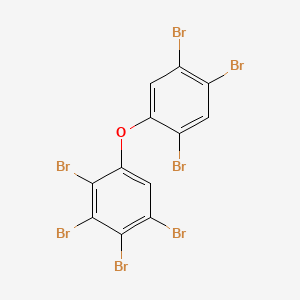
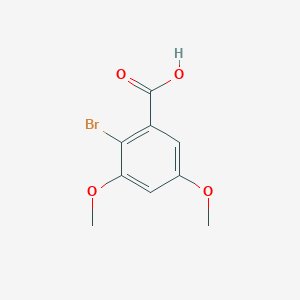
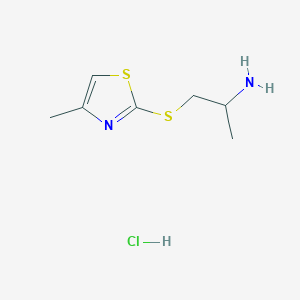



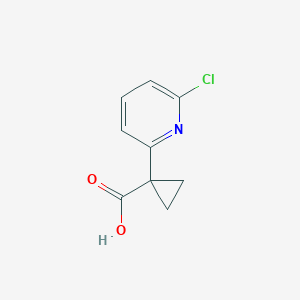

![6,6-Difluorobicyclo[3.1.0]hexan-2-one](/img/structure/B1457757.png)
